![molecular formula C24H24O6 B2379073 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 159647-56-0](/img/structure/B2379073.png)
3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate
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Overview
Description
The compound is a solid with a color that is either colorless or light yellow . It is related to the compound Naproxen, a well-known nonsteroidal anti-inflammatory drug .
Synthesis Analysis
The synthesis of similar compounds involves the use of CuI and NaHCO3 in acetonitrile . The compound 3-BENZO[1,3]DIOXOL-5-YL-PROPIONALDEHYDE was synthesized according to the literature method .Molecular Structure Analysis
The molecular structure of a similar compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined . It has a monoclinic crystal structure with a molecular formula of C21H18O5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cleavage of Se-Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The compound is a solid and can be either colorless or light yellow . The molecular weight of a similar compound, 2-Propenal, 3-(1,3-benzodioxol-5-yl)-, is 176.1687 .Scientific Research Applications
Synthesis and Antibacterial Activity
Some new heterocycles incorporating phthalazine have been synthesized, involving key intermediates that show antibacterial activity. These compounds were evaluated as antibacterial agents, highlighting the potential use of coumarin derivatives in developing new antibacterial treatments (Khalil, Berghot, & Gouda, 2009).
Antioxidant Activity
The antioxidant activities of synthesized coumarins were studied, comparing them with known antioxidants like ascorbic acid. This research underscores the potential for coumarin derivatives in antioxidant applications, beneficial for health and pharmaceutical products (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Catalyst for Synthesis Processes
Coumarin derivatives have been used as efficient catalysts in the synthesis of various compounds. For example, a study demonstrated the use of diamino-di-phenyl-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for preparing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the role of these derivatives in facilitating chemical synthesis processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Antimicrobial Activity
Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Bhat, Al-Omar, & Siddiqui, 2013).
Cytotoxic Activity and Molecular Modelling
The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues have been examined, providing insights into their potential use in cancer treatment and the development of new therapeutic agents (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).
Safety and Hazards
Safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-2-ethyl-4-oxo-6-propylchromen-7-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-7-14-10-16-20(12-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-8-9-18-21(11-15)28-13-27-18/h8-12H,4-7,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKQFQFMCDRLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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